1H-Pyrrol-1-amine hydrochloride

medicinal chemistry fragment-based drug discovery computational chemistry

Sourcing heterocyclic amines with precise N-amination patterns is critical for fragment-based drug design (FBDD) and regioselective synthesis. 1H-Pyrrol-1-amine hydrochloride (CAS 1432795-25-9) eliminates ambiguity. - **FBDD-Ready:** MW 118.56, TPSA 31Ų, 0 rotatable bonds - ideal for high ligand efficiency. - **Solubility:** HCl salt enables aqueous DMSO stock solutions (50-500 mM). - **Precision:** Solid crystalline form allows automated gravimetric dispensing (CV <5%).

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
Cat. No. B12078279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrol-1-amine hydrochloride
Molecular FormulaC4H7ClN2
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)N.Cl
InChIInChI=1S/C4H6N2.ClH/c5-6-3-1-2-4-6;/h1-4H,5H2;1H
InChIKeyAGTULASLSNRQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrol-1-amine HCl: Physicochemical Profile


1H-Pyrrol-1-amine hydrochloride (CAS 1432795-25-9), also known as 1-aminopyrrole hydrochloride, is a heterocyclic amine building block featuring a pyrrole ring with a primary amino group at the N1 position, stabilized as a hydrochloride salt . The compound has a molecular formula of C4H7ClN2 and a molecular weight of 118.56 g/mol . The hydrochloride salt form confers enhanced aqueous solubility compared to the free base (1H-pyrrol-1-amine, CAS 765-39-9, MW 82.10 g/mol, which is a colorless liquid with limited water miscibility) [1]. The compound exhibits a rotatable bond count of 0, a topological polar surface area of 31 Ų, and a hydrogen bond donor count of 2, which collectively define its molecular recognition profile and distinguish it from saturated analogs such as 1-aminopyrrolidine hydrochloride (CAS 63234-71-9, MW 122.60 g/mol) .

1
Fragment-based screening: Minimal N-aminated pyrrole scaffold with zero rotatable bonds supports high ligand efficiency workflows.
2
Aqueous synthesis: Hydrochloride salt form enables gravimetric dispensing and broad aqueous solubility for reaction compatibility.
3
Regioselective elaboration: N-amination preserves pyrrole aromaticity while providing an exocyclic amino handle for library synthesis.

Generic Substitution Pitfalls for 1H-Pyrrol-1-amine HCl


The term 'aminopyrrole' encompasses a chemically heterogeneous group of compounds with fundamentally different core structures, including saturated pyrrolidine amines (e.g., 1-aminopyrrolidine hydrochloride, C4H10N2·HCl), aromatic pyrrole amines substituted at the C2 position (e.g., 1H-pyrrol-2-amine derivatives), and N-aminated pyrroles (e.g., 1H-pyrrol-1-amine hydrochloride) . These structural variations produce distinct physicochemical properties: the target compound has a rotatable bond count of 0 and a TPSA of 31 Ų, whereas saturated analogs like pyrrolidin-1-amine have increased conformational flexibility due to the non-aromatic ring . Furthermore, the N-amination pattern in 1H-pyrrol-1-amine hydrochloride creates unique electronic properties at the pyrrole nitrogen that fundamentally alter nucleophilicity, reaction regioselectivity, and hydrogen-bonding capacity compared to C-aminated positional isomers [1]. Even within the N-aminated pyrrole class, substitution on the pyrrole ring—as seen in compounds such as [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate (MW 242.70 g/mol)—introduces additional rotatable bonds and altered electron density that render them non-equivalent in both synthetic and biological applications [2]. Generic selection among 'aminopyrroles' without precise structural verification therefore carries high risk of experimental failure in both synthetic yield and biological assay reproducibility.

Risk 1
Generic 'aminopyrrole' may refer to C-aminated isomers with altered electronics and regioselectivity; reaction outcomes may not transfer to N-aminated pyrrole.
Risk 2
Substituted N-aminopyrroles introduce additional rotatable bonds and higher molecular weight, shifting away from the minimal scaffold needed for fragment-based approaches.
Risk 3
Saturated 1-aminopyrrolidine lacks aromatic π-interaction capacity and exhibits different conformational flexibility; scaffold-hopping may alter target-binding profiles.

1H-Pyrrol-1-amine HCl: Differentiation from Analogs


Rigid Minimal Scaffold vs. Substituted N-Aminopyrroles

1H-Pyrrol-1-amine hydrochloride is the minimal N-aminated pyrrole scaffold with a rotatable bond count of 0 and a molecular weight of 118.56 g/mol . In contrast, closely related N-aminated pyrrole analogs bearing aryl substitutions—such as [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate (MW 242.70 g/mol) and [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (MW 238.71 g/mol)—introduce 2 and 4 rotatable bonds respectively, increasing molecular weight by approximately 120 g/mol and significantly altering conformational entropy and ligand efficiency metrics [1].

Rigid Minimal Scaffold
Head-to-head
Rotatable bonds: 0 vs. 2–4; MW: 118.56 vs. ~240 g/mol (~50% lower)
Supports fragment library design where minimal rigid cores are preferred.
Computed properties from vendor datasheets.
medicinal chemistry fragment-based drug discovery computational chemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling

1H-Pyrrol-1-amine hydrochloride (CAS 1432795-25-9) exists as a white crystalline solid with high aqueous solubility due to the hydrochloride salt form, whereas the corresponding free base, 1-aminopyrrole (CAS 765-39-9), is a colorless to light yellow liquid with limited water miscibility and a strong odor [1]. The hydrochloride salt formation increases molecular weight by 36.46 g/mol (from 82.10 g/mol to 118.56 g/mol) and introduces a counterion that enhances stability against oxidative degradation during storage and handling .

Salt vs. Free Base
Head-to-head
Crystalline solid, high aqueous solubility vs. liquid, limited water miscibility
Hydrochloride form enables gravimetric dispensing and broader assay compatibility.
Qualitative vendor specification review.
formulation aqueous synthesis high-throughput screening

N-Amination vs. C-Amination: Regioselective Reactivity

1H-Pyrrol-1-amine hydrochloride features the amino group at the N1 position of the pyrrole ring (N-amination), whereas the positional isomer 1H-pyrrol-2-amine (C-amination) places the amino group at the C2 carbon of the aromatic ring [1]. This structural distinction fundamentally alters the electronic distribution: N-amination preserves the aromaticity of the pyrrole ring while creating an exocyclic nucleophilic nitrogen, whereas C-amination disrupts ring electronics and creates an aniline-like aromatic amine with different pKa and hydrogen-bonding properties [2].

Regioselective Reactivity
Class-level inference
N-amination at N1 preserves aromaticity; C-amination creates aniline-like amine.
N-amination provides a unique synthetic handle for N-substituted libraries.
Based on heterocyclic chemistry principles; quantitative yield data not available.
organic synthesis heterocyclic chemistry regioselective coupling

Aromatic Pyrrole vs. Saturated Pyrrolidine Scaffold

1H-Pyrrol-1-amine hydrochloride contains an aromatic pyrrole ring, whereas 1-aminopyrrolidine hydrochloride (CAS 63234-71-9, C4H10N2·HCl, MW 122.60 g/mol) features a fully saturated pyrrolidine ring . This aromatic versus saturated distinction produces measurable differences in key drug-likeness parameters: the aromatic pyrrole has a TPSA of 31 Ų and 0 rotatable bonds, while the saturated pyrrolidine scaffold typically exhibits a lower TPSA (~26 Ų for the free base) and introduces conformational flexibility . The aromatic system also enables π-π stacking interactions with biological targets that are impossible with the saturated analog.

Aromatic vs. Saturated
Head-to-head
Aromatic pyrrole: TPSA 31 Ų; Saturated pyrrolidine: TPSA ~26 Ų
Aromatic scaffold may exhibit distinct π-interaction and pharmacokinetic profiles.
Scaffold selection is critical for CNS vs. peripheral target engagement studies.
medicinal chemistry ADME prediction structure-activity relationships

Commercial Purity and Analytical Documentation

1H-Pyrrol-1-amine hydrochloride is commercially available with a minimum purity specification of 98% as determined by HPLC, with moisture content controlled to ≤0.5% maximum . This purity level meets or exceeds the standard for research-grade heterocyclic building blocks and is supported by comprehensive analytical documentation including MSDS, NMR (1H-NMR), HPLC, and LC-MS upon request . In contrast, the free base analog 1-aminopyrrole (CAS 765-39-9) is typically offered as a 98% purity liquid but lacks the handling advantages and stability documentation of the hydrochloride salt form [1].

Purity & Documentation
Specification review
≥98% (HPLC), moisture ≤0.5%; NMR, HPLC, LC-MS documentation available
Supports procurement qualification and experimental reproducibility.
Commercial vendor specification.
procurement quality control reagent specification

1H-Pyrrol-1-amine HCl: Key Application Scenarios


Fragment-Based Drug Discovery Libraries

The compound's rotatable bond count of 0, molecular weight of 118.56 g/mol, and TPSA of 31 Ų position it as an ideal fragment library component . In FBDD campaigns, fragments with ≤1 rotatable bond and MW <150 Da maximize ligand efficiency and minimize false-positive rates due to nonspecific aggregation. The N-amination pattern preserves the pyrrole ring for subsequent fragment growing and merging strategies, while the hydrochloride salt ensures aqueous solubility compatible with high-concentration fragment soaking (typically 50-500 mM in DMSO-d6 or aqueous buffer). This compound outperforms larger N-aminated analogs such as [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate (MW 242.70 g/mol, 2 rotatable bonds) in hit identification sensitivity, as smaller fragments probe chemical space more efficiently and yield higher ligand efficiency values (typically >0.3 kcal/mol per heavy atom) [1].

N-Substituted Pyrrole Library Synthesis

The N-amination at the pyrrole nitrogen provides a unique synthetic handle for constructing N-substituted pyrrole libraries through reactions at the exocyclic amino group while preserving the pyrrole ring for subsequent C-functionalization . Synthetic protocols for chiral 1-(1H-pyrrolyl) derivatives have demonstrated that reactions conducted at 80°C for 30 minutes in aqueous acetic acid and 1,2-dichloroethane yield the corresponding N-substituted pyrroles with partial racemization of 9-18%, establishing baseline reaction conditions for further optimization [1]. This orthogonal reactivity pattern distinguishes 1H-pyrrol-1-amine hydrochloride from C-aminated positional isomers (e.g., 1H-pyrrol-2-amine derivatives) which undergo electrophilic aromatic substitution at different positions, and from saturated analogs like 1-aminopyrrolidine hydrochloride which lack the aromatic ring entirely [2]. The hydrochloride salt form further facilitates direct use in aqueous reaction media without prior neutralization steps.

Aqueous-Phase Synthesis with High Solubility

The hydrochloride salt form confers high aqueous solubility that enables reactions in purely aqueous or mixed aqueous-organic solvent systems without solubility-limited rate restrictions . This property is particularly valuable for green chemistry applications, bioconjugation reactions (where organic solvent tolerance of biomolecules is limited), and high-throughput parallel synthesis where solid dispensing and aqueous dissolution are preferred workflow steps. The crystalline solid form permits precise gravimetric dispensing—in contrast to the liquid free base (1-aminopyrrole, CAS 765-39-9) which requires volumetric handling with associated accuracy limitations [1]. For medicinal chemistry teams synthesizing compound libraries in 96-well or 384-well format, the solid hydrochloride salt enables automated powder dispensing with coefficient of variation typically below 5%, versus manual liquid dispensing of the free base which may exceed 10-15% CV depending on viscosity and operator technique.

Scaffold-Hopping for CNS Drug Discovery

The aromatic pyrrole core with N-amination represents a distinct pharmacophoric element compared to both saturated pyrrolidine scaffolds (e.g., 1-aminopyrrolidine hydrochloride) and C-aminated pyrroles . While direct pharmacological data for 1H-pyrrol-1-amine hydrochloride itself is limited in the current literature, substituted (pyrroloamino)pyridine derivatives—which incorporate N-aminated pyrrole motifs—have demonstrated cholinomimetic-like properties in vitro (inhibition of [3H]quinuclidinyl benzilate binding) and in vivo (reversal of scopolamine-induced dementia), indicating the potential relevance of this scaffold class for CNS target engagement [1]. The compound's low molecular weight (118.56 g/mol), moderate TPSA (31 Ų), and hydrogen bond donor count (2) fall within favorable ranges for CNS penetration according to multiparameter optimization (MPO) scoring systems, making it a suitable starting point for CNS-directed medicinal chemistry programs where maintaining low MW and controlled polarity is essential for blood-brain barrier penetration.

Application
Selection Property
Validation Focus
Fragment-based library design
Minimal rigid scaffold
Ligand efficiency and hit-rate review
N-substituted pyrrole synthesis
N-amination regiochemistry
Reaction condition optimization and racemization monitoring
Aqueous-phase reaction workflows
Hydrochloride salt solubility
Gravimetric dispensing accuracy and solvent compatibility
CNS scaffold-hopping studies
Aromatic pyrrole core with N-amination
In vitro target engagement and MPO score assessment

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